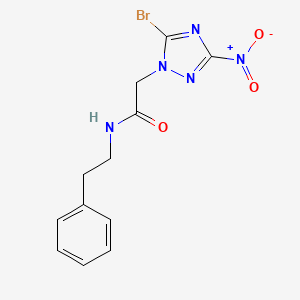![molecular formula C17H22N2O4 B6092239 1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6092239.png)
1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the central nervous system (CNS).
作用机制
1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate acts as a selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes in the CNS. The NMDA receptor is activated by the neurotransmitter glutamate, and its activation leads to the influx of calcium ions into the cell. This influx of calcium ions can trigger various signaling pathways that are involved in synaptic plasticity, learning, and memory. However, excessive activation of the NMDA receptor can lead to excitotoxicity, which is associated with various CNS disorders. This compound blocks the NMDA receptor, preventing the influx of calcium ions and reducing the risk of excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the CNS. It has been shown to reduce neuronal damage and improve neurological outcomes in animal models of stroke and traumatic brain injury. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, this compound has been shown to have analgesic properties and reduce pain in animal models of chronic pain.
实验室实验的优点和局限性
1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, making it a useful tool for studying the function of the receptor in the CNS. It has also been shown to have therapeutic properties in various CNS disorders, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate. One direction is to investigate its potential therapeutic properties in other CNS disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective formulations of this compound that can improve its solubility and half-life. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the CNS.
合成方法
The synthesis of 1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate involves the reaction of cyclohexanone with hydrazine hydrate to form 1-cyclohexyl-3-hydrazinoprop-2-en-1-one, which is then reacted with maleic anhydride to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
科学研究应用
1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has been extensively studied for its potential therapeutic properties in various CNS disorders, including epilepsy, stroke, and chronic pain. It has been shown to block the NMDA receptor, which plays a crucial role in the pathogenesis of these disorders. This compound has also been used as a tool to study the function of the NMDA receptor in the CNS.
属性
IUPAC Name |
(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.C4H4O4/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13;5-3(6)1-2-4(7)8/h4,7,9,11H,1-3,5-6,8,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQFMKEVBMJHA-BTJKTKAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=C\C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092199.png)
![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)


![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6092246.png)
![3-[(4-methoxyphenyl)amino]phenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B6092252.png)
![N-(2,3-dimethylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6092271.png)
